molecular formula C13H8Br2N2S B14521163 [(E)-(2,5-Dibromophenyl)diazenyl](phenyl)methanethione CAS No. 62672-28-0

[(E)-(2,5-Dibromophenyl)diazenyl](phenyl)methanethione

Cat. No.: B14521163
CAS No.: 62672-28-0
M. Wt: 384.09 g/mol
InChI Key: XCQWVZFIPIPDAK-UHFFFAOYSA-N
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Description

(E)-(2,5-Dibromophenyl)diazenylmethanethione is an organic compound characterized by the presence of a diazenyl group (N=N) and a methanethione group (C=S) attached to a phenyl ring. This compound is part of the azo dye family, known for their vivid colors and wide range of applications in various industries, including textiles, cosmetics, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2,5-Dibromophenyl)diazenylmethanethione typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dibromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with phenylmethanethione under basic conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of azo compounds like (E)-(2,5-Dibromophenyl)diazenylmethanethione often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations. The use of catalysts and solvents like dimethylformamide (DMF) or methylene chloride (MDC) can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-(2,5-Dibromophenyl)diazenylmethanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-(2,5-Dibromophenyl)diazenylmethanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(2,5-Dibromophenyl)diazenylmethanethione involves its interaction with biological molecules through the diazenyl and methanethione groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(2,5-Dibromophenyl)diazenylmethanethione is unique due to the presence of bromine atoms in the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other azo compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

62672-28-0

Molecular Formula

C13H8Br2N2S

Molecular Weight

384.09 g/mol

IUPAC Name

N-(2,5-dibromophenyl)iminobenzenecarbothioamide

InChI

InChI=1S/C13H8Br2N2S/c14-10-6-7-11(15)12(8-10)16-17-13(18)9-4-2-1-3-5-9/h1-8H

InChI Key

XCQWVZFIPIPDAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)N=NC2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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